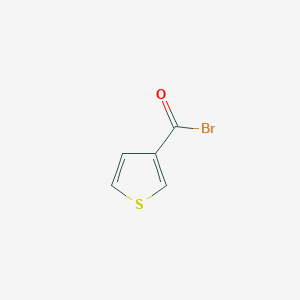
3-Thiophenecarbonyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarbonyl bromide is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Thiophenecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-thiophenecarboxylic acid using bromine or phosphorus tribromide. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiophenes with different substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille couplings, to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, thiophene sulfoxides, and thiophene sulfones, which have various applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
3-Thiophenecarbonyl bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-thiophenecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to form various derivatives with different functional groups, which can interact with biological targets or be used in material science applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxylic Acid: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
3-Thiophenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a carbonyl bromide, leading to different reactivity and applications.
2-Thiophenecarbonyl Chloride: Similar in structure but with the carbonyl chloride group at the 2-position, affecting its reactivity and the types of derivatives formed.
Uniqueness
3-Thiophenecarbonyl bromide is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and material science .
Propiedades
Número CAS |
61563-75-5 |
|---|---|
Fórmula molecular |
C5H3BrOS |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
thiophene-3-carbonyl bromide |
InChI |
InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H |
Clave InChI |
KKTYCDNOWPUOPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















